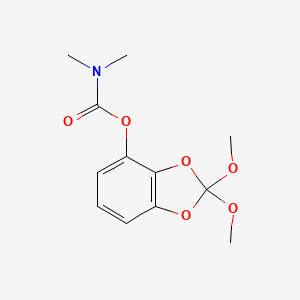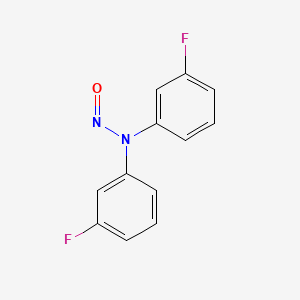stannane CAS No. 61057-40-7](/img/structure/B14609382.png)
[(4-Methoxybenzoyl)oxy](triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxybenzoyl)oxystannane is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a triphenylstannane core with a 4-methoxybenzoyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzoyl)oxystannane typically involves the reaction of triphenylstannane with 4-methoxybenzoyl chloride. The reaction is carried out in an anhydrous solvent, such as dichloromethane, under inert atmosphere conditions to prevent moisture interference. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for (4-Methoxybenzoyl)oxystannane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring stringent control over reaction conditions, such as temperature, solvent purity, and inert atmosphere, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxybenzoyl)oxystannane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the 4-methoxybenzoyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The stannane core can undergo oxidation to form stannic derivatives or reduction to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the stannane core.
Major Products Formed:
Substitution Reactions: Products include various substituted stannanes depending on the nucleophile used.
Oxidation Reactions: Products include stannic derivatives with higher oxidation states.
Reduction Reactions: Products include stannanes with lower oxidation states.
Scientific Research Applications
(4-Methoxybenzoyl)oxystannane has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Methoxybenzoyl)oxystannane involves its interaction with molecular targets through its reactive stannane core and the 4-methoxybenzoyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but its reactivity suggests it can modify proteins, nucleic acids, and other cellular components.
Comparison with Similar Compounds
Triphenylstannane: Shares the triphenylstannane core but lacks the 4-methoxybenzoyl group.
4-Methoxybenzoyl Chloride: Contains the 4-methoxybenzoyl group but lacks the stannane core.
Triphenylmethane: Similar in structure but lacks the stannane and 4-methoxybenzoyl functionalities.
Uniqueness: (4-Methoxybenzoyl)oxystannane is unique due to the combination of the triphenylstannane core and the 4-methoxybenzoyl group
Properties
CAS No. |
61057-40-7 |
|---|---|
Molecular Formula |
C26H22O3Sn |
Molecular Weight |
501.2 g/mol |
IUPAC Name |
triphenylstannyl 4-methoxybenzoate |
InChI |
InChI=1S/C8H8O3.3C6H5.Sn/c1-11-7-4-2-6(3-5-7)8(9)10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
SAFFLUXYTVWCQW-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)

![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)





![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)


